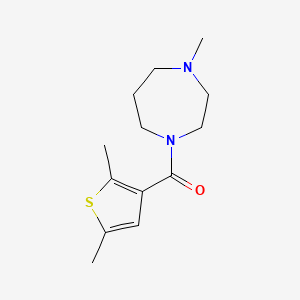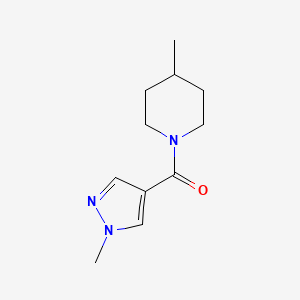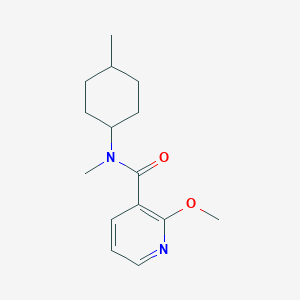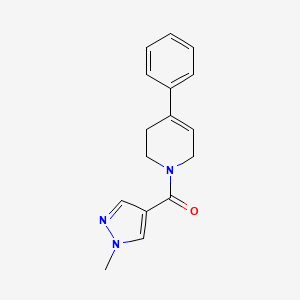
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMMDA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been shown to have various biochemical and physiological effects on the body. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
Mécanisme D'action
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is believed to exert its effects on the body by binding to the serotonin receptor in the brain. This receptor plays a crucial role in regulating mood, anxiety, and other physiological functions. By binding to this receptor, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone can modulate its activity and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has various advantages and limitations when used in lab experiments. Its potent psychoactive effects make it an excellent candidate for investigating the role of the serotonin receptor in the brain. However, its potential for abuse and toxicity limits its use in human studies. Additionally, the synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is investigating its potential as a therapeutic agent for various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body. Finally, the development of safer and more efficient synthesis methods for (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone could enable its use in human studies.
Conclusion:
In conclusion, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is a potent psychoactive substance that has various biochemical and physiological effects on the body. Its synthesis and mechanism of action are still being studied, and it has potential therapeutic applications for various psychiatric disorders. However, its potential for abuse and toxicity limits its use in human studies. Further research is needed to understand the mechanism of action of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone and its effects on the brain and body.
Méthodes De Synthèse
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is synthesized by reacting 2,5-dimethylthiophen-3-ylamine with 4-methyl-1,4-diazepan-1-yl ketone in the presence of a suitable catalyst. This reaction results in the formation of (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, which can be purified by various methods such as chromatography.
Applications De Recherche Scientifique
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in studies investigating the role of the serotonin receptor in the brain and its potential as a therapeutic target for various psychiatric disorders.
Propriétés
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWJTMPTLCHKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)












